(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester is a chiral compound with significant importance in organic chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester typically involves the resolution of racemic mixtures. One common method is to convert the racemic alcohol to a half-ester of a dicarboxylic acid, such as butanedioic (succinic) or 1,2-benzenedicarboxylic (phthalic) acid, using the corresponding anhydride . This process results in diastereomers that can be separated based on their different physical properties.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale resolution techniques and the use of chiral catalysts to ensure high enantiomeric purity. The use of advanced chromatographic techniques and crystallization methods are also common in industrial settings to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.
Scientific Research Applications
(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications due to its unique stereochemistry and biological activity.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where high enantiomeric purity is crucial.
Mechanism of Action
The mechanism of action of (2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester
- (2R,3S)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester
- (2S,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester
Uniqueness
The uniqueness of (2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific biological activity.
Properties
IUPAC Name |
(2R,3R)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPQILKAQMLKV-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]([C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.